molecular formula C13H14BrNO B13203226 8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one

8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one

Katalognummer: B13203226
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: BGWNKNRFKBNLQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one is a spiro compound characterized by a unique bicyclic structure. This compound features a bromophenyl group attached to a spirocyclic azaspiro[3.4]octan-5-one core. Spiro compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method is the Grignard reaction, where a bromophenyl magnesium bromide is reacted with a suitable spirocyclic ketone precursor under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl or diaryl derivatives.

Wissenschaftliche Forschungsanwendungen

8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor studies due to its rigid structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of 8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one is not fully elucidated, but it is believed to interact with specific molecular targets due to its unique structure. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the spirocyclic core provides rigidity and specificity. This compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one: Similar structure but with additional nitrogen atoms in the spirocyclic core.

    2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with different substitution patterns.

Uniqueness

8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific substitution pattern and the presence of a bromophenyl group. This imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Eigenschaften

Molekularformel

C13H14BrNO

Molekulargewicht

280.16 g/mol

IUPAC-Name

8-(3-bromophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14BrNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16)

InChI-Schlüssel

BGWNKNRFKBNLQB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.